molecular formula C20H14N2O B5845114 N'-9H-fluoren-9-ylidenebenzohydrazide

N'-9H-fluoren-9-ylidenebenzohydrazide

Cat. No.: B5845114
M. Wt: 298.3 g/mol
InChI Key: XPLYMCMLTSOSBQ-UHFFFAOYSA-N
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Description

N'-9H-Fluoren-9-ylidenebenzohydrazide is a benzohydrazide derivative featuring a fluorenylidene group (C₁₃H₉) conjugated to a benzohydrazide moiety (C₆H₅CONHNH₂). This compound is synthesized via condensation reactions between 9-fluorenone and substituted hydrazides, as exemplified by related compounds in the literature . The fluorenylidene group imparts rigidity and aromaticity, enhancing π-π stacking interactions, while the hydrazide moiety offers nucleophilic sites for further functionalization.

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYMCMLTSOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17416334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-9H-fluoren-9-ylidenebenzohydrazide with structurally related fluorenylidene derivatives, emphasizing molecular properties, substituent effects, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Hydrogen Bonding (Donors/Acceptors) Applications/Properties
This compound (Target) C₂₀H₁₅N₂O 297.35 Benzohydrazide ~3.2* 2 / 3 Precursor for heterocycles; pharmaceutical intermediates
N'-[(Furan-2-yl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide C₁₉H₁₄N₂O₃ 318.33 Furan, Hydroxyl 3.214 2 / 5 Enhanced solubility (hydroxyl group); potential bioactivity
4-[(E)-(9H-Fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid (E91) C₂₁H₁₄N₂O₂ 326.35 Benzoic acid N/A 2 / 4 Coordination chemistry; acidic properties for polymer design
N'-[(E)-Anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide C₂₉H₂₂N₂O₂ 430.50 Anthracene, Biphenyloxy N/A N/A Extended conjugation for organic electronics; steric hindrance limits solubility
4,4'-(9-Fluorenylidene)diphenol C₂₅H₁₈O₂ 350.41 Phenol groups N/A 2 / 2 High thermal stability; precursor for engineering polymers

Notes:

  • logP : Estimated for the target compound based on structural analogs (e.g., furan derivative logP = 3.214 ).
  • Hydrogen Bonding : The benzoic acid derivative (E91) has higher acceptor capacity due to the carboxyl group .

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide () increases electrophilicity, favoring cyclization reactions. Hydroxyl/Furan Groups: Enhance solubility and bioactivity but reduce logP compared to purely aromatic derivatives . Anthracene/Biphenyloxy: Extend conjugation for material science applications but introduce steric bulk, limiting solubility .

Reactivity: The target compound’s hydrazide group enables reactions with aldehydes and malononitrile to form pyrazole, pyridine, or thiazole derivatives . In contrast, the benzoic acid derivative (E91) participates in coordination chemistry via its carboxylate group .

Applications: Pharmaceuticals: Hydrazide derivatives (e.g., target compound, furan analog) are explored as anti-inflammatory or antimicrobial agents . Materials Science: Fluorenylidene bisphenols (e.g., 4,4'-(9-fluorenylidene)diphenol) are used in high-performance polymers .

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